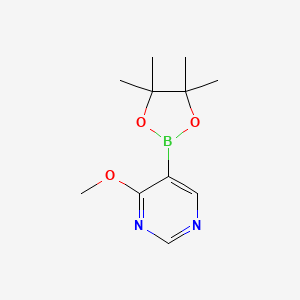

![molecular formula C19H17F3N2O3 B2571434 3-[(4-Ethoxyphenyl)amino]-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione CAS No. 1008247-60-6](/img/structure/B2571434.png)

3-[(4-Ethoxyphenyl)amino]-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of ETPD involves several steps. Researchers have explored various routes to access this compound, including vapor-phase reactions and intermediate formation . Notably, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) serves as a crucial intermediate for ETPD synthesis. This intermediate plays a pivotal role in the production of several crop-protection products .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Pyrrolidine-2,4-diones, including compounds structurally similar to "3-[(4-Ethoxyphenyl)amino]-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione," are synthesized from α-amino acid esters through condensation, Dieckmann cyclisation, and hydrolysis-decarboxylation. These compounds are further acylated at C-3, demonstrating the versatility of pyrrolidine diones in organic synthesis (Jones et al., 1990).

A novel conjugated polyelectrolyte based on the diketopyrrolopyrrole (DPP) backbone, highlighting the use of pyrrolidine dione derivatives in electron transport layers for inverted polymer solar cells, demonstrates the application of these compounds in enhancing power conversion efficiency due to their high conductivity and electron mobility (Hu et al., 2015).

Applications in Medicinal Chemistry

Substituted pyridines and purines containing 2,4-thiazolidinedione, synthesized from pyridines and purines, have been evaluated for their hypoglycemic and hypolipidemic activities, indicating the potential therapeutic applications of pyrrolidine dione derivatives in treating metabolic disorders (Kim et al., 2004).

Derivatives of pyrrolidine-2,4-dione (tetramic acid) have been synthesized and studied for various applications, including potential antimicrobial activities, further demonstrating the broad spectrum of uses for compounds related to the one you specified (Mulholland et al., 1972).

Pyrrole derivatives, including those structurally related to the compound of interest, have been synthesized as inhibitors of protein kinases such as EGFR and VEGFR, showcasing their potential as anti-cancer therapeutics due to their ability to induce apoptosis in malignant cells and act as antioxidants in inflamed tissue (Kuznietsova et al., 2019).

Propriétés

IUPAC Name |

3-(4-ethoxyanilino)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F3N2O3/c1-2-27-15-8-6-13(7-9-15)23-16-11-17(25)24(18(16)26)14-5-3-4-12(10-14)19(20,21)22/h3-10,16,23H,2,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZWCTXGZRSPJPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC2CC(=O)N(C2=O)C3=CC=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)butyramide](/img/structure/B2571351.png)

![2-[Azetidin-3-yl(methyl)amino]acetic acid;dihydrochloride](/img/structure/B2571353.png)

![4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B2571360.png)

![N-(1-cyanocyclohexyl)-2-{[3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)phenyl]amino}acetamide](/img/structure/B2571366.png)

![2-(4-chlorophenyl)-4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2571367.png)

![Ethyl 5-nitro-2-(4-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl)benzamido)thiophene-3-carboxylate](/img/structure/B2571368.png)

![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-(4-{[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide](/img/structure/B2571370.png)

![4-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}-1-(3,4-dimethylphenyl)pyrrolidin-2-one](/img/structure/B2571372.png)